molecular formula C18H22O5 B12726007 (3'alpha,4'alpha,5'beta,6'aalpha)-5'-(Benzoyloxy)hexahydrospiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4'-methanol CAS No. 96648-14-5

(3'alpha,4'alpha,5'beta,6'aalpha)-5'-(Benzoyloxy)hexahydrospiro(1,3-dioxolane-2,2'(1'H)-pentalene)-4'-methanol

Cat. No.: B12726007
CAS No.: 96648-14-5
M. Wt: 318.4 g/mol
InChI Key: FYOSUIUCEARTOE-FZKCQIBNSA-N
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Description

EINECS 306-223-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EINECS 306-223-2 involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often require precise control of temperature, pressure, and the use of catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of EINECS 306-223-2 is carried out on a larger scale, often involving continuous processes to ensure efficiency and consistency. The methods used in industrial settings may differ slightly from laboratory synthesis to accommodate the scale and economic considerations.

Chemical Reactions Analysis

Types of Reactions

EINECS 306-223-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different fields.

Common Reagents and Conditions

Common reagents used in reactions involving EINECS 306-223-2 include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions, such as temperature and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from reactions involving EINECS 306-223-2 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

EINECS 306-223-2 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical assays and studies involving cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism of action of EINECS 306-223-2 involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its effects in various applications.

Comparison with Similar Compounds

Similar Compounds

EINECS 306-223-2 can be compared with other compounds listed in the EINECS inventory, such as:

  • EINECS 203-770-8 (amyl nitrite)
  • EINECS 234-985-5 (bismuth tetroxide)
  • EINECS 239-934-0 (mercurous oxide)

Uniqueness

The uniqueness of EINECS 306-223-2 lies in its specific chemical structure and properties, which differentiate it from other similar compounds. These unique characteristics contribute to its distinct applications and effectiveness in various fields.

Properties

CAS No.

96648-14-5

Molecular Formula

C18H22O5

Molecular Weight

318.4 g/mol

IUPAC Name

[(1'R,2'S,3'aS,6'aR)-1'-(hydroxymethyl)spiro[1,3-dioxolane-2,5'-2,3,3a,4,6,6a-hexahydro-1H-pentalene]-2'-yl] benzoate

InChI

InChI=1S/C18H22O5/c19-11-15-14-10-18(21-6-7-22-18)9-13(14)8-16(15)23-17(20)12-4-2-1-3-5-12/h1-5,13-16,19H,6-11H2/t13-,14+,15-,16-/m0/s1

InChI Key

FYOSUIUCEARTOE-FZKCQIBNSA-N

Isomeric SMILES

C1COC2(O1)C[C@@H]3C[C@@H]([C@H]([C@@H]3C2)CO)OC(=O)C4=CC=CC=C4

Canonical SMILES

C1COC2(O1)CC3CC(C(C3C2)CO)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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